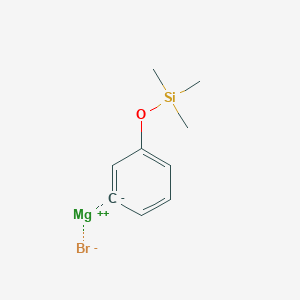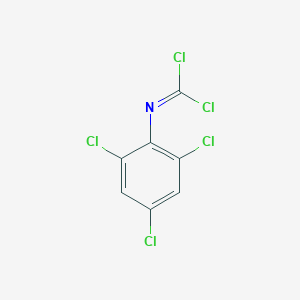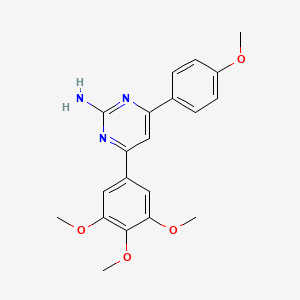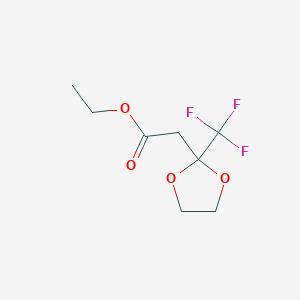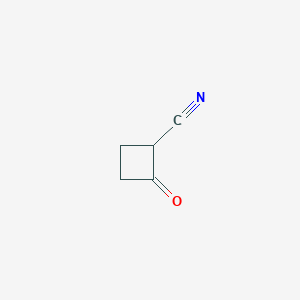
2-Oxocyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxocyclobutane-1-carbonitrile (OCBC) is an organic compound with a variety of applications in the pharmaceutical, chemical, and agricultural industries. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. OCBC is also used as a catalyst in the production of a variety of products, including polymers and biopolymers. Additionally, it has been used in the production of biodegradable plastics and as a corrosion inhibitor.
Applications De Recherche Scientifique
2-Oxocyclobutane-1-carbonitrile has a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the production of polymers and biopolymers. Additionally, it has been used in the production of biodegradable plastics and as a corrosion inhibitor. 2-Oxocyclobutane-1-carbonitrile has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Mécanisme D'action
2-Oxocyclobutane-1-carbonitrile is a cyclic carbonitrile which can act as a nucleophile in the presence of a strong acid. It can react with a variety of substrates, including alcohols, amines, and carboxylic acids, to form a variety of products. It can also act as a catalyst in the formation of polymers and biopolymers.
Biochemical and Physiological Effects
2-Oxocyclobutane-1-carbonitrile has a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. Additionally, it has been shown to have antifungal activity against several species of fungi. It has also been shown to have cytotoxic activity against a variety of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Oxocyclobutane-1-carbonitrile has a number of advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound. Additionally, it is soluble in a variety of solvents and is stable under a variety of conditions. However, it can be toxic in high concentrations, and it can react with a variety of substrates.
Orientations Futures
The potential future applications of 2-Oxocyclobutane-1-carbonitrile are numerous. It could be used in the production of biodegradable plastics or as a corrosion inhibitor. Additionally, it could be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, it could be used in the synthesis of drugs and agrochemicals. Finally, it could be used as a catalyst in the production of polymers and biopolymers.
Méthodes De Synthèse
2-Oxocyclobutane-1-carbonitrile can be synthesized through a variety of methods, including the reaction of cyclobutanol with cyanogen bromide, the reaction of cyclobutanol with cyanuric chloride, and the reaction of cyclobutanol with ethyl cyanoacetate. The reaction of cyclobutanol with cyanuric chloride is the most common method of synthesis, and it is a simple and cost-effective method of producing 2-Oxocyclobutane-1-carbonitrile.
Propriétés
IUPAC Name |
2-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNIPMCMAOFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclobutane-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

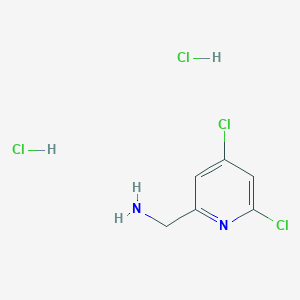
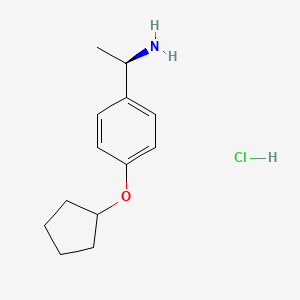
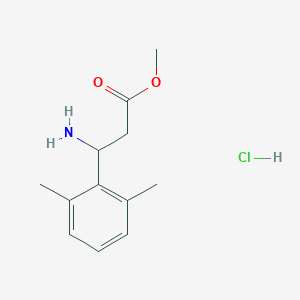

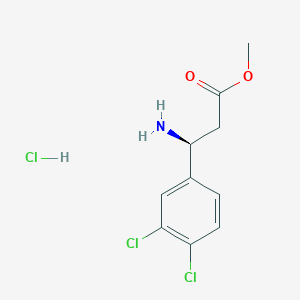
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)

